Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate
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Overview
Description
Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate is a complex organic compound that features a thiophene ring substituted with a phenyl group, a piperidine moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Piperidine Moiety: The piperidine group is often introduced via nucleophilic substitution, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.
Formation of the Carboxylate Ester: The esterification of the carboxylic acid group on the thiophene ring with methanol in the presence of an acid catalyst yields the methyl ester.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the ester with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The piperidine moiety is a common feature in many biologically active compounds, suggesting potential pharmacological applications. It could be investigated for its activity against various biological targets.
Medicine
Given its structural features, this compound might exhibit activity as an analgesic, anti-inflammatory, or antimicrobial agent. Research could focus on its efficacy and safety in these roles.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The piperidine ring could interact with receptor sites in the nervous system, influencing neurotransmitter activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-phenyl-2-(3-(morpholin-4-yl)propanamido)thiophene-3-carboxylate: Similar structure but with a morpholine ring instead of piperidine.
Ethyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(4-fluorophenyl)-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate: Similar structure but with a fluorine-substituted phenyl ring.
Uniqueness
The unique combination of the piperidine ring, phenyl group, and thiophene ring in Methyl 4-phenyl-2-(3-(piperidin-1-yl)propanamido)thiophene-3-carboxylate oxalate may confer distinct pharmacological properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-phenyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.C2H2O4/c1-25-20(24)18-16(15-8-4-2-5-9-15)14-26-19(18)21-17(23)10-13-22-11-6-3-7-12-22;3-1(4)2(5)6/h2,4-5,8-9,14H,3,6-7,10-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZZGFRGGPSZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCCCC3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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